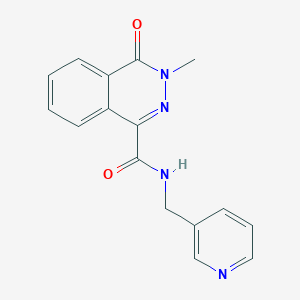
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and material science.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit potent antipsychotic and antidepressant activity in animal models, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders. 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to have analgesic and anti-inflammatory properties, which could make it useful in the treatment of pain and inflammation.
In addition to its medicinal properties, 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential applications in material science. It has been found to have excellent optical properties, making it a promising candidate for the development of new materials for use in electronic and optical devices.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to its antipsychotic and antidepressant activity.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which could contribute to its antipsychotic and antidepressant activity. 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is its high potency, which allows for the use of lower doses in animal studies. However, one of the limitations of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine for the treatment of psychiatric disorders. Another area of interest is the development of new materials based on the optical properties of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine and its potential applications in other areas such as pain and inflammation.
Synthesemethoden
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylpiperazine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxyphenylpiperazine with 2,5-dimethylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both of these methods result in the formation of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine as a white crystalline powder.
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-4-5-16(2)19(14-15)20(23)22-12-10-21(11-13-22)17-6-8-18(24-3)9-7-17/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEESRTGBWTXKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)

![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)



![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)